molecular formula C12H19Br B142378 1-Bromo-3,5-dimethyladamantane CAS No. 941-37-7

1-Bromo-3,5-dimethyladamantane

Cat. No. B142378
CAS RN: 941-37-7
M. Wt: 243.18 g/mol
InChI Key: QUCXLVDIVQWYJR-UHFFFAOYSA-N
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Patent
US07355080B2

Procedure details

To 100 g of 1-bromo-3,5-dimethyl adamantane and 86 g of urea, adding 72 ml of 94 wt % formic acid, heating to 120° C. and holding for 2 hours. Cooling to the room temperature and adding 385 ml of 10% hydrochloric acid to hydrolyze at 100° C. for about 1 hour. Adjusting with 30% sodium hydroxide solution to a pH of 12, extracting with butyl acetate twice, combining the organic layers and washing with water. Concentrating under reduced pressure to yield a limpid yellow solution as 1-amino-3,5-dimethyl adamantane crude. To the crude, adding 150 ml of ethanol and concentrated hydrochloric acid, heating to dissolve and crystallizing to yield white solid. Drying the solid and re-crystallizing with water to yield 60.4 g of pure Memantine Hydrochloride. The yield is 68.1% (GC 99.1%).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
385 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]12[CH2:11][C:6]3([CH3:12])[CH2:7][CH:8]([CH2:10][C:4]([CH3:13])([CH2:5]3)[CH2:3]1)[CH2:9]2.[NH2:14]C(N)=O.Cl>C(O)=O>[NH2:14][C:2]12[CH2:11][C:6]3([CH3:12])[CH2:7][CH:8]([CH2:10][C:4]([CH3:13])([CH2:5]3)[CH2:3]1)[CH2:9]2

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC12CC3(CC(CC(C1)C3)(C2)C)C
Name
Quantity
86 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
385 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooling to the room temperature
WAIT
Type
WAIT
Details
to hydrolyze at 100° C. for about 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
Adjusting with 30% sodium hydroxide solution to a pH of 12, extracting with butyl acetate twice
WASH
Type
WASH
Details
washing with water
CONCENTRATION
Type
CONCENTRATION
Details
Concentrating under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC12CC3(CC(CC(C1)C3)(C2)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.